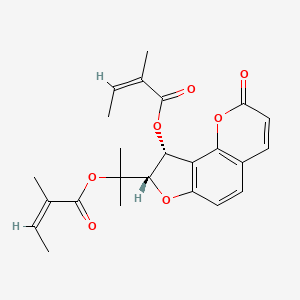

Archangelicin

Description

structure in first source

Structure

3D Structure

Propriétés

Numéro CAS |

2607-56-9 |

|---|---|

Formule moléculaire |

C24H26O7 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1 |

Clé InChI |

RVGGCRQPGKFZDS-AKRYRNCVSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C |

SMILES canonique |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

Apparence |

Solid powder |

melting_point |

107-108°C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Archangelicin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Archangelicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelicin is a furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin.[1] It is specifically classified as an angular furanocoumarin, a structural distinction that differentiates it from the more common linear furanocoumarins. This unique structure is believed to contribute to its diverse pharmacological activities, which have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution within the primary plant source, methodologies for its extraction and isolation, and an elucidation of its biosynthetic pathway.

Primary Natural Source: Angelica archangelica

The principal natural source of this compound is Angelica archangelica L., a biennial plant belonging to the Apiaceae family.[1] Also known by common names such as garden angelica and wild celery, this plant has a long history of use in traditional medicine. This compound, along with other furanocoumarins, is predominantly found in the roots and seeds of the plant.[1]

Quantitative Distribution of this compound

While extensive research has been conducted on the phytochemical composition of Angelica archangelica, specific quantitative data for this compound remains somewhat limited in publicly available literature. However, analysis of extracts provides an indication of its concentration. The following table summarizes available quantitative data for this compound and related compounds in Angelica archangelica.

| Plant Part | Extraction Method | Compound | Concentration/Yield | Reference(s) |

| Roots | Supercritical CO2 Extraction | Angelicin | ~9% of the extract | [2] |

| Seeds | n-Hexane Soxhlet Extraction | Crude Coumarin Precipitate | 8.7 g from 113 g of seeds | [3] |

| Seeds | n-Hexane Soxhlet Extraction followed by PTLC | This compound | 17 mg from a 2.5 g portion of oily extract | [3] |

It is important to note that the concentration of furanocoumarins, including this compound, can be influenced by factors such as the age of the plant, growing conditions, and the specific subspecies.[4]

Experimental Protocols for Extraction and Isolation

The isolation of this compound from Angelica archangelica typically involves solvent extraction followed by chromatographic purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final compound.

Method 1: Soxhlet Extraction followed by Preparative Thin-Layer Chromatography (PTLC)

This is a classic and widely cited method for the isolation of coumarins from Angelica archangelica seeds.

I. Plant Material Preparation:

-

Dried seeds of Angelica archangelica are finely ground to increase the surface area for solvent extraction.[3]

II. Soxhlet Extraction:

-

The ground seed material (e.g., 113 g) is placed in a thimble and subjected to continuous extraction in a Soxhlet apparatus with n-hexane (e.g., 1.1 L) for several hours.[3]

-

The n-hexane is a non-polar solvent, which is effective for extracting furanocoumarins.[1]

-

Upon cooling, a yellow precipitate containing a mixture of coumarins may form, which can be collected.[3]

III. Chromatographic Purification:

-

The crude extract or the redissolved precipitate is concentrated under reduced pressure.

-

The concentrated extract is then subjected to Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.[3][5]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by Preparative Thin-Layer Chromatography (PTLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).[1][3]

-

The band corresponding to this compound is scraped from the PTLC plate and the compound is eluted with a suitable solvent (e.g., chloroform or ethyl acetate).

IV. Crystallization:

-

The purified this compound can be further purified by recrystallization from an appropriate solvent to obtain a pure crystalline solid.

Method 2: Microwave-Assisted Extraction (MAE)

MAE is a more modern and rapid technique for extracting natural products.

I. Plant Material Preparation:

-

As with the Soxhlet method, dried and finely powdered plant material is used.

II. Microwave-Assisted Extraction:

-

The powdered plant material is suspended in a suitable solvent (e.g., hexane) in a microwave-transparent vessel.[1]

-

The vessel is placed in a microwave extractor and subjected to microwave irradiation for a short period (e.g., 10 minutes).[1]

-

The temperature and pressure are controlled during the extraction process.

-

After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

III. Purification:

-

The crude extract obtained from MAE can be purified using the same chromatographic techniques described in Method 1 (VLC/Flash Chromatography followed by PTLC).

Biosynthesis of this compound

This compound, as an angular furanocoumarin, is synthesized in Angelica archangelica via the phenylpropanoid and mevalonate pathways. The key precursor is the simple coumarin, umbelliferone. The biosynthetic pathway diverges to form linear and angular furanocoumarins based on the position of prenylation on the umbelliferone molecule.

The key steps in the biosynthesis of this compound are as follows:

-

Umbelliferone Formation: The pathway begins with the synthesis of umbelliferone from L-phenylalanine via the phenylpropanoid pathway.

-

Prenylation: Umbelliferone undergoes prenylation at the C-8 position by an umbelliferone 8-prenyltransferase, leading to the formation of osthenol.

-

Cyclization: Osthenol is then cyclized to form (+)-columbianetin by columbianetin synthase.

-

Final Conversion to Angelicin: The final step involves the conversion of (+)-columbianetin to angelicin, which is catalyzed by the enzyme angelicin synthase (CYP71AJ4) .[6][7]

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Conclusion

Angelica archangelica stands as the primary and most well-documented natural source of the angular furanocoumarin, this compound. The roots and seeds of this plant are particularly rich in this bioactive compound. Efficient extraction and isolation of this compound can be achieved through established protocols involving solvent extraction and chromatographic purification. Understanding the biosynthetic pathway, particularly the role of key enzymes like angelicin synthase, provides a foundation for potential biotechnological approaches to enhance its production. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Angelica Root | Recherche et innovation [uottawa.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. Plant Angelica archangelica (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

Archangelicin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Primarily isolated from the medicinal plant Angelica archangelica L., this compound has demonstrated promising anti-inflammatory, anti-cancer, and pro-osteogenic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into the molecular mechanisms underlying its biological activities, detailing key signaling pathways and providing established experimental protocols for its extraction, isolation, and biological evaluation. This document aims to serve as a critical resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is classified as an angular furanocoumarin, a structural motif characterized by a furan ring fused to a coumarin backbone in a non-linear fashion.[2][3] This unique arrangement distinguishes it from the more common linear furanocoumarins.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | [4] |

| CAS Number | 2607-56-9 | [4] |

| Molecular Formula | C₂₄H₂₆O₇ | [4] |

| Molecular Weight | 426.46 g/mol | [5] |

| Melting Point | 107-108 °C | [2][3] |

| Boiling Point | 529.92 °C (estimated at 760 mm Hg) | [3] |

| Solubility | 0.12 mg/L in water at 25 °C (estimated) | [3] |

| Optical Rotation | [α]²⁶_D_ +112.7 (c, 4.5 in MeOH) | [2] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and comprehensive 2D NMR analyses.[6]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| UV-Vis Spectroscopy | Characteristic absorption peaks for a coumarin nucleus. | [6] |

| Infrared (IR) Spectroscopy | Absorption peaks indicative of a coumarin nucleus. | [6] |

| Mass Spectrometry (MS) | CIMS revealed the [M+NH₄]⁺ ion at m/z 444, corresponding to the molecular formula C₂₄H₂₆O₇. LC-MS precursor m/z: 427.1751098632812 [M+H]⁺. | [4][7] |

| ¹H NMR (400 MHz, CDCl₃) | Signals attributed to two angeloyl moieties (δ 6.00, 5.95, 1.93, 1.92, 1.81, 1.78), two oxymethines (δ 7.09, 5.30), and two geminal dimethyl groups (δ 1.70, 1.64). | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | Signals for two angeloyl moieties (δ 167.3, 165.6, 139.3, 137.5, 128.8, 127.0, 20.6, 20.3, 15.7, 15.6), two oxymethines (δ 68.0, 88.7), two geminal dimethyl groups (δ 24.8, 22.8), and an oxygenated quaternary carbon (δ 81.0). | [7] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its interaction with and modulation of key cellular signaling pathways.[1] Its anti-inflammatory and anti-cancer properties are of particular interest in current research.[1][8]

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of inflammatory responses.[1] In the context of osteoarthritis, this compound can also modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype via the STAT3 signaling pathway.[9]

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Anti-Cancer Activity

A significant area of investigation for this compound is its anti-cancer potential. It is a potent inducer of apoptosis in various cancer cell lines.[9] The primary mechanism is the activation of the intrinsic caspase-dependent pathway, which involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[9] In oral squamous cell carcinoma, this compound has been observed to negatively regulate the DUSP6/cMYC signaling pathway.[9] Furthermore, it can induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[9]

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Pro-Osteogenic Effects

This compound has also been reported to promote bone formation by modulating the Wnt and TGF-β/BMP signaling pathways.[1]

Caption: this compound promotes bone formation via Wnt and TGF-β/BMP pathways.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from Angelica archangelica, primarily from the seeds, is a multi-step process involving extraction and chromatographic purification.[1]

Protocol 1: Soxhlet Extraction and Chromatographic Purification [6][10]

-

Plant Material Preparation: The seeds of Angelica archangelica (113 g) are ground into a powder.

-

Soxhlet Extraction: The ground seeds are subjected to sequential extraction in a Soxhlet apparatus with 1.1 L of n-hexane.[1]

-

Precipitation: The n-hexane extract is concentrated and allowed to stand at room temperature, which leads to the formation of a yellow precipitate (approximately 8.7 g).[1] This precipitate contains a mixture of coumarins.

-

Vacuum Liquid Chromatography (VLC): A portion of the remaining oily n-hexane extract (2.5 g) is subjected to VLC on silica gel and eluted with a mobile phase of increasing polarity (n-hexane → n-hexane/EtOAc → EtOAc → EtOAc/MeOH → MeOH).[6]

-

Preparative Thin-Layer Chromatography (PTLC): The VLC fraction eluted with 25% EtOAc in n-hexane is further purified using PTLC (mobile phase: 20% EtOAc in n-hexane) to yield this compound (17 mg).[6]

Caption: A flowchart detailing the sequential steps for the isolation of this compound.

Cell Viability Assay (MTT Assay)[9]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)[9]

Objective: To quantify this compound-induced apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC₅₀ value) for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for Investigating this compound-Induced Apoptosis.

Western Blot Analysis[9]

Objective: To detect changes in protein expression in this compound-treated cells.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Use a loading control like β-actin to normalize the protein expression levels.

Conclusion

This compound, a furanocoumarin from Angelica archangelica, presents a compelling profile for further research and development.[1] This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signature, and known biological activities. The elucidation of its mechanisms of action, particularly its influence on inflammation and apoptosis signaling pathways, underscores its therapeutic potential.[1] The experimental protocols detailed herein offer a foundation for researchers to further investigate this promising natural product, from laboratory-scale isolation to the exploration of its full pharmacological capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound this compound (FDB002804) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030845) [hmdb.ca]

- 4. Archangelicine | C24H26O7 | CID 5281371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2607-56-9 [m.chemicalbook.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. banglajol.info [banglajol.info]

The Biosynthesis of Archangelicin: A Technical Guide for Researchers

Abstract

Archangelicin, an angular furanocoumarin found predominantly in plants of the Angelica genus, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, from its primary metabolic precursors to the final intricate molecular structure. We present a detailed account of the enzymatic reactions, intermediate compounds, and the genes encoding the key catalysts. Furthermore, this guide includes a compilation of quantitative data on furanocoumarin content in relevant plant species, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex angular furanocoumarin, a class of plant secondary metabolites known for their phototoxic, antimicrobial, and insecticidal properties.[1] Structurally, it is a diester derivative of a dihydroxylated angelicin molecule.[2] The angelicin core is a defining feature of angular furanocoumarins, distinguishing them from their linear counterparts like psoralen. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges to form the characteristic coumarin structure, which is subsequently modified through prenylation, cyclization, dihydroxylation, and esterification. This guide will dissect each of these stages in detail.

The Core Biosynthetic Pathway to Angelicin

The formation of the angelicin backbone is a prerequisite for this compound biosynthesis. This pathway originates from the shikimate pathway product, L-phenylalanine.

2.1. From Phenylalanine to Umbelliferone: The Gateway to Coumarins

The initial steps of the pathway convert L-phenylalanine into the central coumarin intermediate, umbelliferone, through a series of three enzymatic reactions:

-

Deamination of L-phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[2]

-

Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by the cytochrome P450 monooxygenase, cinnamate 4-hydroxylase (C4H) .[2]

-

Formation of Umbelliferone: The final step to the core coumarin structure involves the ortho-hydroxylation of p-coumaric acid, followed by a trans-cis isomerization and subsequent lactonization. This is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , leading to the formation of umbelliferone (7-hydroxycoumarin).[3]

2.2. The Angular Branch: Synthesis of Angelicin

From umbelliferone, the pathway branches towards either linear or angular furanocoumarins. The synthesis of this compound follows the angular route, which is defined by the initial prenylation at the C8 position of umbelliferone.

-

Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C8 position with dimethylallyl pyrophosphate (DMAPP) to form osthenol. This reaction is catalyzed by a prenyltransferase (PT) . While some prenyltransferases show a preference for the C6 position (leading to linear furanocoumarins), they can also catalyze C8 prenylation to a lesser extent.[4]

-

Formation of (+)-Columbianetin: Osthenol is then converted to (+)-columbianetin through an oxidative cyclization reaction. This step is catalyzed by (+)-columbianetin synthase , a putative cytochrome P450 enzyme.[2]

-

Synthesis of Angelicin: The final step in the formation of the angelicin core is the conversion of (+)-columbianetin to angelicin. This reaction involves the cleavage of a side chain and is catalyzed by angelicin synthase , a cytochrome P450 monooxygenase belonging to the CYP71AJ subfamily.[2][5]

The Terminal Pathway: From Angelicin to this compound

The conversion of angelicin to this compound involves a dihydroxylation followed by a double esterification.

3.1. Dihydroxylation of the Furan Ring

The furan ring of angelicin undergoes dihydroxylation to form a vicinal diol. This type of reaction in plants is typically catalyzed by cytochrome P450 monooxygenases or dioxygenases . While the specific enzyme responsible for this step in this compound biosynthesis has not been definitively characterized, it is a critical modification preparing the molecule for the subsequent esterification steps.

3.2. Biosynthesis of Angelic Acid

The acyl donor for the final esterification steps is angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid derived from the branched-chain amino acid, L-isoleucine.[1][6] The biosynthesis of angelic acid from L-isleucine involves a series of enzymatic reactions including transamination, decarboxylation, hydroxylation, and dehydration.[1]

3.3. Esterification of the Diol Intermediate

The dihydroxylated angelicin intermediate is then esterified with two molecules of angelic acid (in the form of angeloyl-CoA) to form this compound. This reaction is catalyzed by one or more acyltransferases . Plant acyltransferases are a diverse group of enzymes that play a crucial role in the final tailoring steps of many secondary metabolite pathways.[7]

Quantitative Data on Furanocoumarin Content

The concentration of this compound and its precursors can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the quantitative analysis of relevant furanocoumarins in Angelica species.

| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Angelicin | Angelica archangelica | Fruits | Not specified | HPLC | [3] |

| Angelicin | Heracleum sosnowskyi | Leaves | 2.3 | GC-MS | [8] |

| Byak-angelicin | Angelica dahurica | Not specified | 0.06268 (mean) | UPLC | [4] |

| Decursin | Angelica gigas | Roots | 19.8 ± 0.7 | 1H-NMR | [9] |

| Decursinol angelate | Angelica gigas | Roots | 11.3 ± 0.8 | 1H-NMR | [9] |

Visualizing the Biosynthetic and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

Caption: The complete biosynthetic pathway of this compound.

Caption: A generalized experimental workflow for enzyme characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the this compound biosynthetic pathway.

6.1. Metabolite Extraction and Quantification from Plant Material

This protocol describes a general method for the extraction and quantification of furanocoumarins from Angelica species.

-

Sample Preparation: Collect fresh plant material (e.g., roots, leaves) and freeze-dry. Grind the lyophilized tissue into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath sonicator.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Pool the supernatants and filter through a 0.22 µm PTFE syringe filter.

-

-

UPLC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of this compound and its precursors.

-

6.2. Heterologous Expression and Characterization of a Cytochrome P450 Enzyme (e.g., Angelicin Synthase)

This protocol outlines the expression of a plant P450 enzyme in Saccharomyces cerevisiae and subsequent in vitro characterization.

-

Gene Cloning and Vector Construction:

-

Synthesize the codon-optimized coding sequence of the target P450 gene.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable yeast strain (e.g., WAT11) using the lithium acetate method.

-

Select for transformants on appropriate selection media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by switching the carbon source from glucose to galactose.

-

Continue to grow for 48-72 hours at a reduced temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer containing glycerol.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., (+)-columbianetin), and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products with the organic solvent, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis to identify the product (e.g., angelicin).

-

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating example of plant secondary metabolism. While the core pathway leading to the angelicin scaffold is relatively well understood, the terminal steps of dihydroxylation and esterification remain to be fully elucidated at the enzymatic and genetic levels. Future research should focus on the identification and characterization of the specific hydroxylases and acyltransferases responsible for the final modifications. This knowledge will be instrumental for the successful metabolic engineering of microbial or plant-based systems for the sustainable production of this compound, paving the way for its further investigation and potential development as a therapeutic agent.

References

- 1. 2,3-Dimethylacrylic acid, (Z)- | 565-63-9 | Benchchem [benchchem.com]

- 2. Angelicin - Wikipedia [en.wikipedia.org]

- 3. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Pharmacological Activities of Archangelicin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a furanocoumarin primarily isolated from Angelica archangelica L., has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer, anti-inflammatory, pro-osteogenic, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. While research specifically on this compound is still developing, this guide draws upon data from closely related compounds and crude extracts to provide a foundational resource for future investigation and drug development efforts.

Introduction

This compound is an angular furanocoumarin found in various plants of the Apiaceae family, most notably Angelica archangelica. Traditional medicine has long utilized extracts from this plant for a variety of ailments, and modern scientific inquiry has begun to validate these uses by investigating its bioactive constituents. This compound's unique chemical structure contributes to its diverse pharmacological profile, making it a promising candidate for the development of novel therapeutics. This guide aims to consolidate the existing scientific literature on this compound and related compounds to facilitate further research into its therapeutic potential.

Anti-Cancer Activity

This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data

While comprehensive data on this compound's IC50 values across a wide range of cancer cell lines is limited, studies on related compounds and crude extracts of Angelica archangelica provide preliminary insights into its anti-proliferative potential.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| Crude Extract of A. archangelica | 4T1 | Breast Cancer | Not specified, but cytotoxic | Not specified | [1] |

| Crude Extract of A. archangelica | MCF-7 | Breast Cancer | Not specified, but cytotoxic | Not specified | [1] |

Note: The lack of specific IC50 values for pure this compound highlights a significant gap in the current research landscape.

Experimental Protocols

2.2.1. Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2.2.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways

This compound is believed to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.

References

The Historical Discovery and Isolation of Archangelicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin primarily found in the medicinal plant Angelica archangelica L., has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data, and explores its known biological signaling pathways. This document aims to serve as an in-depth resource for professionals engaged in natural product chemistry, drug discovery, and therapeutic development.

Introduction: The Emergence of a Bioactive Furanocoumarin

Angelica archangelica, commonly known as garden angelica, has a rich history in traditional medicine, with its roots and seeds being particularly valued for their therapeutic properties.[1] These parts of the plant are abundant in bioactive secondary metabolites, most notably furanocoumarins.[1] Within this class of compounds, this compound stands out due to its unique angular furanocoumarin structure, distinguishing it from the more common linear furanocoumarins like psoralen.[1]

Early phytochemical investigations of Angelica archangelica led to the identification and isolation of a variety of coumarins. The unique structure of this compound was definitively elucidated through comprehensive spectroscopic analysis, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Subsequent research has unveiled a range of promising biological activities for this compound, including anti-cancer, anti-inflammatory, and pro-osteogenic effects, making it a compelling candidate for further drug development.[1]

Extraction and Isolation of this compound

The isolation of this compound from the seeds of Angelica archangelica is a multi-step process involving solvent extraction followed by various chromatographic techniques to achieve a high degree of purity.

Comparative Analysis of Extraction Methods

Several methods have been employed to extract furanocoumarin-rich fractions from Angelica archangelica. The choice of extraction technique can significantly influence the yield of this compound. A comparative summary of common methods is presented below.

| Extraction Method | Solvent | Temperature (°C) | Time | Key Advantages |

| Soxhlet Extraction | n-Hexane | Boiling point of solvent | Several hours | Efficient for exhaustive extraction of non-polar compounds.[1] |

| Microwave-Assisted Extraction (MAE) | Hexane | 70-90 | 10 min | Rapid and efficient for extracting furanocoumarins.[1] |

Detailed Experimental Protocol for Isolation

The following protocol is a detailed methodology for the isolation of this compound, based on established phytochemical procedures.

2.2.1. Plant Material and Initial Extraction

-

Plant Material: 113 g of dried seeds of Angelica archangelica are ground into a fine powder.

-

Soxhlet Extraction: The powdered seeds are subjected to extraction in a Soxhlet apparatus using 1.1 L of n-hexane. This initial step with a non-polar solvent is crucial for the selective extraction of furanocoumarins.[1][2]

2.2.2. Precipitation and Initial Fractionation

-

Concentration and Precipitation: The n-hexane extract is concentrated under reduced pressure. Upon standing at room temperature, a yellow precipitate containing a mixture of coumarins is formed (approximately 8.7 g).[1][2]

-

Separation: The precipitate is separated from the supernatant by filtration. The remaining oily supernatant (24.8 g) is collected for further purification.[3]

2.2.3. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): A portion of the oily residue (2.5 g) is subjected to VLC on a silica gel 60H column. The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol.[2][3]

-

Preparative Thin-Layer Chromatography (PTLC): The fractions obtained from VLC are further purified using PTLC on silica gel PF254 plates.[2][3]

-

A VLC fraction eluted with 25% ethyl acetate in n-hexane is subjected to PTLC with a mobile phase of 10% ethyl acetate in n-hexane. This step yields purified this compound (17 mg).[3]

-

Experimental Workflow for this compound Isolation

Structural Elucidation and Characterization

The definitive structure of this compound was established through a combination of spectroscopic techniques.

Spectroscopic Data

| Spectroscopic Technique | Key Findings and Parameters |

| UV-Vis Spectroscopy | Performed in Methanol.[2] |

| Infrared (IR) Spectroscopy | KBr disc method was used.[2] |

| Mass Spectrometry (MS) | Chemical Ionisation Mass Spectrometry (CIMS) with ammonia as the CI gas revealed an [M+NH₄]⁺ ion at m/z 444, corresponding to the molecular formula C₂₄H₂₈O₇.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Comprehensive 1D and 2D NMR analyses were conducted on a Varian Unity INOVA 400 MHz spectrometer (¹H at 400 MHz, ¹³C at 100 MHz).[2][3] - HMBC: Optimized for a long-range J(H-C) of 9 Hz.[3] - NOESY: Performed with a mixing time of 0.8 s.[3] |

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which are responsible for its observed biological effects.

Anti-Inflammatory Activity via NF-κB Inhibition

This compound exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1]

Pro-Osteogenic Effects via Wnt and TGF-β/BMP Pathways

This compound has been observed to promote bone formation by modulating the Wnt and Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) signaling pathways, which are critical for osteoblast differentiation and function.[1]

References

Archangelicin Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin of significant therapeutic interest, presents a lipophilic profile that dictates its solubility in various solvent systems. Understanding its solubility is paramount for extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of this compound's solubility characteristics, detailed experimental protocols for its determination, and relevant analytical workflows. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this guide furnishes analogous data from structurally similar furanocoumarins to provide researchers with valuable reference points.

Introduction to this compound

This compound is a naturally occurring furanocoumarin found in plants of the Apiaceae family, notably in Angelica archangelica.[1] As an angular furanocoumarin, its chemical structure consists of a furan ring fused to a coumarin backbone in a non-linear fashion.[1] This structural characteristic influences its physicochemical properties, including its solubility. Preliminary data, such as a high logP value, suggests that this compound is a lipophilic compound with poor water solubility.[2] This inherent lipophilicity necessitates the use of organic solvents for its effective extraction from plant matrices and for its subsequent handling in a laboratory setting.

The therapeutic potential of this compound and other furanocoumarins is a subject of ongoing research, with studies exploring their anti-inflammatory, anti-cancer, and neuroprotective properties. The effective investigation of these biological activities is contingent on the ability to dissolve this compound in appropriate solvents for delivery in experimental models.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₇ | [3] |

| Molecular Weight | 426.5 g/mol | [3] |

| Water Solubility | 0.12 mg/L @ 25 °C (estimated) | [2] |

| logP | 5.075 (estimated) | [2] |

| Chemical Class | Angular Furanocoumarin | [1] |

Solubility of this compound in Organic Solvents

It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest using the protocols outlined in this guide.

| Solvent | This compound Solubility (mg/mL) | Imperatorin Solubility (mg/mL) | Psoralen Solubility (mg/mL) |

| Methanol | Data not available | ~10 (at 25°C)[3] | ~1[4] |

| Ethanol | Data not available | ~10[2] | ~1[4] |

| Acetone | Data not available | Data not available | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Data not available | ~20[2] | ~30[4] |

| Dimethylformamide (DMF) | Data not available | ~30[2] | ~30[4] |

| Chloroform | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Higher than in methanol/ethanol[3] | Soluble[5] |

| n-Hexane | Data not available | Low solubility[3] | Data not available |

| Petroleum Ether | Data not available | Low solubility[3] | Data not available |

Note: The solubility of imperatorin and psoralen is provided for illustrative purposes. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials

-

This compound (solid, pure compound)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Visualization of Experimental Workflow and a Postulated Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

5.2. Postulated Anti-Inflammatory Signaling Pathway of Furanocoumarins

While a specific signaling pathway directly governed by the solubility of this compound is not defined, its biological activity is intrinsically linked to its ability to reach cellular targets. The following diagram illustrates a generally accepted anti-inflammatory mechanism for furanocoumarins, which involves the inhibition of the NF-κB signaling pathway. The bioavailability of this compound to engage in such pathways is dependent on its solubility in physiological environments.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive dataset of its solubility in various solvents is yet to be established, the provided information on related compounds and the detailed experimental protocol for solubility determination offer a robust starting point for researchers. The elucidation of this compound's solubility profile is a critical step in unlocking its full therapeutic potential, enabling more precise and effective research in the fields of drug discovery and development.

References

Stability and Degradation Profile of Archangelicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin found in the medicinal plant Angelica archangelica, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic effects.[1][2] Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, drawing upon data from related furanocoumarins to build a predictive profile. It outlines potential degradation pathways under various stress conditions, details recommended experimental protocols for stability-indicating studies, and discusses the analytical methodologies for the identification and quantification of degradation products. This document aims to serve as a foundational resource for researchers and drug development professionals working with this compound and related compounds.

Chemical Structure and Properties of this compound

This compound is structurally classified as an angular furanocoumarin, characterized by a furan ring fused to the 7 and 8 positions of a benzopyran-2-one (coumarin) nucleus.[1][3] This angular arrangement distinguishes it from linear furanocoumarins like psoralen.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₅ | Inferred from structure |

| Molar Mass | 302.32 g/mol | Inferred from structure |

| Appearance | Pale yellow crystals | [4] |

| Melting Point | 134°C | [4] |

| Maximum UV Absorption | 300 nm | [4] |

| Solubility | Soluble in DMSO | [4] |

Predicted Stability and Degradation Profile

Direct and comprehensive stability studies on this compound are not extensively reported in the public domain. However, based on the known chemistry of the furanocoumarin scaffold, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Hydrolytic Degradation

The lactone ring of the coumarin moiety is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of a water-soluble carboxylate salt of the corresponding coumarinic acid (a cis-hydroxycinnamic acid derivative).[8] Acidic conditions may also promote hydrolysis, though potentially at a slower rate.

Expected Reaction: Base-catalyzed opening of the lactone ring.

Oxidative Degradation

Furanocoumarins can be susceptible to oxidation. The electron-rich furan and benzene rings are potential sites for oxidative attack, which can be initiated by peroxide or other oxidizing agents. The rate of oxidative degradation of some coumarins has been shown to increase with pH.[9]

Expected Reaction: Oxidation of the furan and/or benzene ring, potentially leading to ring-opened products or the formation of quinone-like structures.

Photodegradation

Photodegradation is a well-documented characteristic of furanocoumarins.[10] Upon exposure to ultraviolet (UV) light, particularly UVA, these compounds can become photo-reactive. Angelicin is known to form monoadducts with the pyrimidine bases of DNA.[4][11][12] This photoreactivity suggests that this compound is likely to be unstable under light exposure, leading to the formation of various photoproducts.

Expected Reaction: Photocycloaddition reactions, dimerization, or photo-oxidation.

Thermal Degradation

While some furanocoumarins exhibit a degree of thermal stability, high temperatures can be expected to induce degradation.[13] The specific degradation pathway would depend on the temperature and the presence of other reactants.

Expected Reaction: Potential for decarboxylation or other fragmentation reactions at elevated temperatures.

Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not available, the following table illustrates the type of data that should be generated from forced degradation studies.

Table 2: Illustrative Quantitative Stability Data for this compound

| Stress Condition | Parameter | Result |

| Acidic Hydrolysis | ||

| 0.1 M HCl, 60°C, 24h | % Degradation | Data to be determined |

| Number of Degradants | Data to be determined | |

| Alkaline Hydrolysis | ||

| 0.1 M NaOH, RT, 4h | % Degradation | Data to be determined |

| Number of Degradants | Data to be determined | |

| Oxidative Degradation | ||

| 3% H₂O₂, RT, 24h | % Degradation | Data to be determined |

| Number of Degradants | Data to be determined | |

| Photodegradation | ||

| UV-A (365 nm), Solution | % Degradation | Data to be determined |

| Number of Degradants | Data to be determined | |

| Thermal Degradation | ||

| 80°C, Solid State, 48h | % Degradation | Data to be determined |

| Number of Degradants | Data to be determined |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Stress

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for a specified period.

Oxidative Stress

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).

Photolytic Stress

-

Solution State: Expose the this compound solution (in a transparent container) to a UV light source (e.g., providing an output similar to ICH Q1B option 1 or 2). A control sample should be kept in the dark under the same conditions.

-

Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to the same UV light source.

Thermal Stress

Heat a sample of solid this compound in a controlled temperature oven (e.g., at 80°C) for a specified period (e.g., 24, 48, 72 hours).

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

A reverse-phase HPLC or UPLC method is recommended.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is likely to provide good separation.

-

Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (including the λmax of this compound at 300 nm) and to assess peak purity.

Mass Spectrometry (MS)

Coupling HPLC/UPLC with a mass spectrometer (LC-MS/MS) is essential for the identification and structural elucidation of degradation products.[9][10][14][15][16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation of major degradation products, isolation via preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is the gold standard.[17][18][19]

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, which contributes to its observed biological effects.[1] It is important to consider whether the degradation products retain, alter, or lose these biological activities, or if they exhibit any new toxicological properties.

Anti-Cancer Activity

This compound induces apoptosis in cancer cells. This is a crucial aspect of its anti-cancer potential.[6][7]

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][6]

Experimental Workflows

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Conclusion

While specific stability data for this compound is limited, this guide provides a predictive framework based on the known chemistry of angular furanocoumarins. The inherent photoreactivity and susceptibility of the lactone ring to hydrolysis are key stability concerns that warrant thorough investigation. The experimental protocols and analytical methodologies outlined herein provide a robust starting point for researchers and drug development professionals to comprehensively characterize the stability and degradation profile of this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of any potential therapeutic product derived from this promising natural compound. Further research is critically needed to generate specific stability data for this compound to support its continued development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Angelicin - Wikipedia [en.wikipedia.org]

- 5. Biological and Chemical Diversity of Angelica archangelica L.—Case Study of Essential Oil and Its Biological Activity [agris.fao.org]

- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 8. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and quantification of grapefruit juice furanocoumarin metabolites in urine: an approach based on ultraperformance liquid chromatography coupled to linear ion trap-Orbitrap mass spectrometry and solid-phase extraction coupled to ultraperformance liquid chromatography coupled to triple quadrupole-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the photosensitizing properties of angelicin, an angular furocoumarin forming only monofunctional adducts with the pyrimidine bases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.vscht.cz [web.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

In Vitro Biological Screening of Archangelicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a natural furanocoumarin, has demonstrated significant potential in preclinical studies as a multi-faceted therapeutic agent. This technical guide provides an in-depth overview of the in vitro biological screening of this compound, focusing on its anticancer and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute further investigations into this promising compound. This document details key experimental protocols, summarizes available quantitative data, and illustrates the signaling pathways implicated in this compound's mechanism of action.

Introduction

This compound is a furanocoumarin isolated from various plant species, most notably from the Angelica genus. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities. In vitro studies have been instrumental in elucidating its potential as an anticancer and anti-inflammatory agent. This guide serves as a comprehensive resource, consolidating the current knowledge on the in vitro biological screening of this compound to facilitate future research and development.

Quantitative Data Summary

The efficacy of a therapeutic compound is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different in vitro models.

| Cell Line/Assay | Biological Activity | IC50 Value (µM) | Reference |

| SH-SY5Y (Human Neuroblastoma) | Anticancer | 49.56 | [1] |

| RAW 264.7 Macrophages (LPS-stimulated) | Anti-inflammatory (Nitric Oxide Production) | Data not available in search results | |

| Various Cancer Cell Lines | Anticancer | Further research needed to populate this data |

Note: The available quantitative data for this compound is currently limited. Further comprehensive studies are required to establish a detailed profile of its potency across a wider range of cancer cell lines and anti-inflammatory assays.

Key Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation.[2][3] This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[2]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[4] In many cancers, STAT3 is constitutively activated.[4] The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[5] JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological screening of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify this compound-induced apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the anti-inflammatory effect of this compound by quantifying nitric oxide production in macrophages.

Principle: Nitric oxide is a key inflammatory mediator. In cell culture, NO is rapidly oxidized to nitrite. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured colorimetrically.[7]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with this compound and then stimulate with lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound is a promising natural compound with demonstrated anticancer and anti-inflammatory activities in vitro. This technical guide has provided a framework for its continued investigation by summarizing the available quantitative data, outlining key experimental protocols, and illustrating the implicated signaling pathways. Further research is warranted to expand the quantitative dataset for this compound's efficacy and to further elucidate its precise mechanisms of action. The information presented herein is intended to serve as a valuable resource for the scientific community in advancing the development of this compound as a potential therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 is constitutively phosphorylated on serine 727 residues, binds DNA, and activates transcription in CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Extraction of Archangelicin from Angelica Species

Application Note

Introduction

Archangelicin is a furanocoumarin found in various species of the Angelica genus, most notably Angelica archangelica.[1] This angular furanocoumarin has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and pro-osteogenic effects.[1] These biological activities are attributed to its interaction with various cellular signaling pathways, making it a promising candidate for drug discovery and development.[1] This document provides detailed protocols for the extraction of this compound from Angelica species, a comparative overview of different extraction methods, and guidelines for its purification. The information is intended for researchers, scientists, and drug development professionals.

Overview of Extraction Methods

The extraction of this compound from Angelica species, primarily from the seeds and roots, involves the use of various techniques to isolate this bioactive compound.[1][2] The choice of extraction method and solvent significantly impacts the yield and purity of the final product.[1] Several methods have been successfully employed, including traditional techniques like Soxhlet extraction and maceration, as well as more modern methods such as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing degradation. The following table summarizes various extraction methods that have been applied to Angelica species for the extraction of furanocoumarins, including this compound.

| Extraction Method | Recommended Solvents | Key Findings & Advantages | Disadvantages | Reference(s) |

| Soxhlet Extraction | n-Hexane, Chloroform | Thorough and well-established method, effective for initial extraction of non-polar coumarins. | Time-consuming, requires large solvent volumes, potential for thermal degradation of the compound.[2] | [1][2] |

| Accelerated Solvent Extraction (ASE) | n-Hexane, Ethanol, Methanol | Fast, low solvent consumption, and automated. Reported to provide the highest yields of furanocoumarins.[1][2] | Requires specialized and expensive equipment.[2] | [1][2] |

| Ultrasound-Assisted Extraction (UAE) | Methanol, 80% Ethanol | Reduced extraction time and solvent consumption compared to Soxhlet, with comparable yields.[1][3] | Parameters need careful control to avoid excessive heating.[3] | [1][3] |

| Microwave-Assisted Extraction (MAE) | Hexane | Efficient for extracting furanocoumarins with a short duration (e.g., 10 minutes).[1] | Potential for degradation of furanocoumarins in a closed system due to heating.[3] | [1][3] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, often with a polar co-solvent like ethanol. | "Green" solvent (non-toxic, non-flammable), tunable selectivity, and operates at low temperatures, minimizing thermal degradation.[2][3] | High initial equipment cost.[2] | [2][3] |

| Maceration | n-Hexane, Ethyl Acetate, Chloroform | Simple procedure with low equipment cost. | Lower efficiency, may require multiple extractions for a good yield.[2] | [2] |

Quantitative Data on this compound Extraction

| Plant Part | Extraction Method | Solvent | Compound | Yield | Reference(s) |

| Seeds | Soxhlet | n-hexane | Crude coumarin precipitate | 8.7 g from 113 g of seeds | [1] |

It is important to note that the yield of pure this compound will be lower than the crude extract and will depend on the efficiency of the subsequent purification steps.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Minimized Degradation

This protocol is designed to extract this compound while minimizing its degradation by controlling temperature and protecting it from oxidation.

Materials and Equipment:

-

Dried and finely powdered Angelica archangelica roots (40-60 mesh)

-

80% Ethanol in deionized water

-

Ascorbic acid (optional, as an antioxidant)

-

Nitrogen gas

-

Ultrasonic bath with temperature control

-

Amber glass flasks (250 mL)

-

Whatman No. 1 filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind dried Angelica archangelica roots to a fine powder (e.g., 40-60 mesh).[3]

-

Solvent Preparation: Prepare an 80% ethanol in deionized water solution. To minimize oxidation, degas the solvent by sonicating for 15 minutes and then bubbling nitrogen gas through it for 10 minutes. For added protection against oxidation, ascorbic acid (0.1% w/v) can be added to the solvent.[3]

-

Extraction:

-

Post-Extraction:

-

Immediately after extraction, filter the mixture through a Whatman No. 1 filter paper.[3]

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

-

Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere to prevent degradation.[3]

-

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol describes a high-yield extraction method using an ASE system.

Materials and Equipment:

-

Dried and finely powdered Angelica archangelica seeds (< 1 mm particle size)

-

Accelerated Solvent Extractor (ASE) system

-

n-Hexane (HPLC grade)

-

Diatomaceous earth (for samples with high moisture content)

-

Cellulose filters

-

Rotary evaporator

Procedure:

-

Sample Preparation: Ensure the Angelica archangelica seeds are thoroughly dried and ground to a fine powder (particle size < 1 mm). Weigh approximately 5-10 g of the powdered seeds. If the sample has a high moisture content, mix it with an equal amount of diatomaceous earth.[2]

-

Cell Loading:

-

ASE Parameters:

-

Extraction and Collection: Place the loaded extraction cells and collection vials into the ASE system and run the pre-set extraction method. The extract will be collected in the vials.[2]

-

Solvent Evaporation: Transfer the collected extract to a round-bottom flask and concentrate it in vacuo using a rotary evaporator at 40 °C until a crude residue is obtained.[2]

-

Yield Determination: Weigh the dried crude extract to determine the total extraction yield.[2]

Protocol 3: Purification by Flash Column Chromatography

The crude extract obtained from the above methods contains a mixture of compounds and requires further purification to isolate this compound.

Materials and Equipment:

-

Crude n-hexane extract

-

Silica gel for flash chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (optional)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system (column, pump, fraction collector)

Procedure:

-